NDSB-256

説明

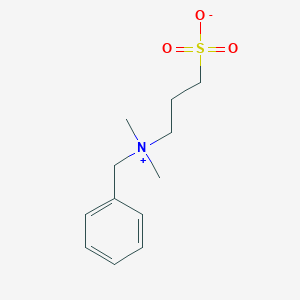

Structure

3D Structure

特性

IUPAC Name |

3-[benzyl(dimethyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJASPJNLSQOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCS(=O)(=O)[O-])CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is NDSB-256 and its chemical properties?

An In-depth Technical Guide on the Non-Detergent Sulfobetaine (B10348) NDSB-256 for Researchers, Scientists, and Drug Development Professionals.

Introduction to NDSB-256

NDSB-256, or 3-(Benzyldimethylammonio)propanesulfonate, is a non-detergent sulfobetaine (NDSB), a class of zwitterionic compounds widely utilized in protein biochemistry.[1] Unlike traditional detergents that form micelles and can denature proteins, NDSBs possess a short hydrophobic group that prevents micelle formation.[2][3] This unique characteristic allows NDSB-256 to effectively solubilize proteins, prevent aggregation, and facilitate refolding and crystallization without disrupting their native structure and function.[1] Consequently, most enzymes remain active in the presence of NDSB-256.

Chemical Properties of NDSB-256

NDSB-256 is a white, solid compound that is hygroscopic in nature. It is zwitterionic over a broad pH range and does not significantly absorb light in the near-UV spectrum, making it compatible with UV-based protein quantification methods. A key advantage of NDSB-256 is its easy removal from protein solutions via dialysis.

Below is a summary of the key chemical and physical properties of NDSB-256:

| Property | Value | Reference(s) |

| IUPAC Name | 3-[benzyl(dimethyl)azaniumyl]propane-1-sulfonate | |

| Synonyms | Dimethylbenzylammonium-1-propane sulfonate, SB256 | |

| CAS Number | 81239-45-4 | |

| Molecular Formula | C₁₂H₁₉NO₃S | |

| Molecular Weight | 257.35 g/mol | |

| Appearance | White solid | |

| Solubility in Water | > 2.0 M; 200 mg/mL | |

| Purity | ≥99% (by TLC) | |

| Storage Temperature | Room Temperature (15-30°C) |

Mechanism of Action

The efficacy of NDSB-256 in protein chemistry stems from its amphiphilic nature, possessing both a hydrophilic sulfobetaine head and a short, hydrophobic benzyl (B1604629) group. It is proposed that the short hydrophobic group interacts with exposed hydrophobic patches on proteins, which are often the cause of aggregation. By masking these hydrophobic regions, NDSB-256 prevents protein-protein aggregation and promotes proper folding.

Experimental Protocols

Protein Solubilization and Extraction

NDSB-256 is particularly effective in increasing the yield of membrane, nuclear, and cytoskeletal-associated proteins. A typical concentration range for NDSB-256 in these applications is 0.5 to 1.0 M.

General Protocol for Protein Extraction:

-

Lysis Buffer Preparation: Prepare a suitable lysis buffer for your target protein. A common starting point is a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing protease inhibitors. Add NDSB-256 to a final concentration of 0.5 M.

-

Cell Lysis: Resuspend the cell pellet in the NDSB-256-containing lysis buffer. Perform cell disruption using appropriate methods such as sonication or a French press.

-

Centrifugation: Clarify the lysate by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cell debris.

-

Collection: Collect the supernatant containing the solubilized proteins for downstream applications.

Protein Refolding

NDSB-256 can significantly improve the yield of active protein during in vitro refolding experiments. It has been shown to restore 30% of the enzymatic activity of denatured egg white lysozyme (B549824) at a 1 M concentration and 16% of the activity of denatured β-galactosidase at 800 mM.

General Protocol for Protein Refolding by Dilution:

-

Denaturation: Solubilize the purified, denatured protein (e.g., from inclusion bodies) in a buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea) and a reducing agent (e.g., 10 mM DTT).

-

Refolding Buffer Preparation: Prepare a refolding buffer typically containing a buffering agent (e.g., 50 mM Tris-HCl, pH 7.5-8.5), a redox shuffling system (e.g., reduced and oxidized glutathione), and NDSB-256 at a concentration of 0.5 to 1.0 M.

-

Dilution: Rapidly dilute the denatured protein solution into the refolding buffer (typically a 1:100 dilution) with gentle stirring. The final protein concentration should be low (e.g., 10-50 µg/mL) to minimize aggregation.

-

Incubation: Incubate the refolding mixture at a low temperature (e.g., 4°C) for a period ranging from a few hours to overnight to allow for proper folding.

-

Analysis: Analyze the refolded protein for activity and structural integrity using appropriate assays.

Protein Crystallization

NDSB-256 can be a valuable additive in protein crystallization, often leading to larger and higher-quality crystals. It is particularly useful for proteins that are prone to aggregation.

General Guidelines for Using NDSB-256 in Crystallization:

-

Concentration: NDSB-256 is typically used at concentrations ranging from 0.1 to 1.0 M in the crystallization setup.

-

Addition: It is recommended to add NDSB-256 to the protein solution before adding the precipitant.

-

Optimization: If crystals do not form in the presence of NDSB-256, it may be necessary to gradually increase the precipitant concentration, as NDSB-256 is a solubilizing agent.

Example Crystallization Setup (Vapor Diffusion - Hanging Drop):

-

Reservoir Solution: Pipette the precipitant solution into the reservoir of the crystallization plate.

-

Protein-NDSB-256 Mixture: On a coverslip, mix your protein solution with NDSB-256 to the desired final concentration.

-

Droplet Formation: Add the precipitant solution to the protein-NDSB-256 mixture on the coverslip.

-

Sealing and Incubation: Invert the coverslip and seal the reservoir. Incubate the plate under controlled temperature and monitor for crystal growth.

Conclusion

NDSB-256 is a versatile and powerful tool for researchers working with proteins. Its non-denaturing, anti-aggregation properties make it an invaluable reagent for enhancing protein solubility, improving refolding yields, and facilitating the growth of high-quality crystals for structural studies. The experimental protocols and guidelines provided in this technical guide offer a starting point for the successful application of NDSB-256 in a variety of biochemical and biophysical experiments. As with any experimental procedure, optimization of the conditions for each specific protein of interest is crucial for achieving the best results.

References

NDSB-256: A Technical Guide to its Mechanism of Action in Protein Folding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of chemical chaperones that have proven invaluable in the field of protein biochemistry. Among these, NDSB-256 (3-(N,N-Dimethyl-N-(3-sulfopropyl)-3-ammonio)-1-propanesulfonate) has emerged as a particularly effective agent for preventing protein aggregation and facilitating the in vitro refolding of denatured proteins.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of NDSB-256, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the understanding and application of this powerful tool in research and drug development.

NDSBs are zwitterionic compounds that, unlike traditional detergents, do not form micelles at concentrations typically used in protein folding studies.[3][4] This property allows for their easy removal by dialysis, a significant advantage in downstream applications. NDSB-256, in particular, has been shown to be effective in improving the refolding yields of a variety of proteins, including lysozyme (B549824) and β-galactosidase.

Core Mechanism of Action

The primary mechanism by which NDSB-256 facilitates protein folding is by preventing the formation of irreversible aggregates from early folding intermediates. During the refolding process, partially folded or misfolded protein intermediates expose hydrophobic patches that are normally buried within the native structure. These exposed hydrophobic regions have a high propensity to interact with each other, leading to the formation of non-productive aggregates.

NDSB-256 is thought to interact weakly and non-specifically with these exposed hydrophobic surfaces on early folding intermediates. This interaction is proposed to stabilize the intermediates in a soluble, non-aggregated state, providing them with more time and opportunity to explore conformational space and eventually adopt their native, biologically active structure. It is crucial to note that NDSB-256 does not actively unfold aggregated proteins but rather prevents their formation.

Recent studies have also suggested that some NDSBs, like the related NDSB-201, may act as pharmacological chaperones by binding to specific pockets on the protein surface, thereby stabilizing the folded state. While this has been demonstrated for NDSB-201, it suggests a potential secondary mechanism for NDSB-256 as well, where it may not only prevent aggregation but also favor the native conformation through direct interaction.

Caption: General workflow for protein refolding using NDSB-256.

Materials:

-

Purified inclusion bodies of the target protein

-

Denaturation Buffer: 8 M Urea or 6 M Guanidine Hydrochloride (GdnHCl) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) with a reducing agent (e.g., 10 mM DTT)

-

Refolding Buffer: Base buffer (e.g., 50 mM Tris-HCl, pH 8.0), NDSB-256 (0.5 M to 1.0 M), and a redox shuffling system if disulfide bonds are present (e.g., 1 mM GSH / 0.1 mM GSSG)

-

Dialysis tubing (if required)

-

Spectrophotometer and reagents for activity assay

Procedure:

-

Solubilization of Inclusion Bodies: Resuspend the washed inclusion body pellet in Denaturation Buffer to a final protein concentration of 5-10 mg/mL. Incubate at room temperature with gentle agitation for 1-2 hours until the pellet is fully dissolved.

-

Clarification: Centrifuge the solubilized protein solution at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to remove any insoluble material.

-

Refolding by Dilution:

-

Rapidly dilute the clarified, denatured protein solution into a 100-fold or greater volume of chilled (4°C) Refolding Buffer containing NDSB-256. The final protein concentration in the refolding buffer should typically be low (10-50 µg/mL) to minimize aggregation.

-

Perform the dilution with gentle stirring.

-

-

Incubation: Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring to allow for proper folding and, if applicable, disulfide bond formation.

-

Concentration and Buffer Exchange (Optional): If necessary, concentrate the refolded protein and remove NDSB-256 and other small molecules by dialysis against a suitable storage buffer.

-

Analysis:

-

Clarify the refolded protein solution by centrifugation.

-

Determine the protein concentration.

-

Assess the biological activity of the refolded protein using a relevant enzymatic or binding assay.

-

Analyze the folding state and purity by techniques such as SDS-PAGE, size-exclusion chromatography, and circular dichroism spectroscopy.

-

Enzymatic Activity Assay for Refolded Lysozyme

This protocol is adapted from standard lysozyme activity assays and can be used to quantify the activity of lysozyme refolded in the presence of NDSB-256.

Materials:

-

Refolded lysozyme solution

-

Micrococcus lysodeikticus cell suspension (0.2 mg/mL in 66 mM potassium phosphate (B84403) buffer, pH 6.24)

-

66 mM Potassium Phosphate Buffer, pH 6.24

-

Spectrophotometer capable of measuring absorbance at 450 nm

Procedure:

-

Prepare Substrate: Prepare a fresh suspension of Micrococcus lysodeikticus cells in potassium phosphate buffer. The initial absorbance at 450 nm should be between 0.6 and 0.7.

-

Assay:

-

Add 2.5 mL of the Micrococcus lysodeikticus suspension to a cuvette and place it in the spectrophotometer.

-

Add 100 µL of the refolded lysozyme solution to the cuvette and mix quickly by inversion.

-

Immediately start monitoring the decrease in absorbance at 450 nm over time (e.g., every 15 seconds for 3-5 minutes).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA450/min) from the linear portion of the curve.

-

One unit of lysozyme activity is defined as the amount of enzyme that produces a decrease in absorbance of 0.001 per minute.

-

Compare the specific activity of the refolded lysozyme (units/mg) to that of a commercially available native lysozyme standard to determine the percentage of activity recovered.

-

Enzymatic Activity Assay for Refolded β-Galactosidase

This protocol is based on the widely used ONPG (o-nitrophenyl-β-D-galactopyranoside) assay for β-galactosidase activity.

Materials:

-

Refolded β-galactosidase solution

-

Z-Buffer: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0

-

ONPG solution: 4 mg/mL in Z-buffer (prepare fresh)

-

1 M Sodium Carbonate (Na2CO3)

-

Spectrophotometer capable of measuring absorbance at 420 nm

Procedure:

-

Assay Setup:

-

In a microcentrifuge tube, combine 10-100 µL of the refolded β-galactosidase solution with Z-buffer to a final volume of 1 mL.

-

Pre-warm the tubes to 37°C.

-

-

Reaction Initiation:

-

Add 200 µL of the ONPG solution to each tube and mix.

-

Incubate at 37°C.

-

-

Reaction Termination:

-

When a yellow color develops, stop the reaction by adding 500 µL of 1 M Na2CO3.

-

Record the reaction time.

-

-

Measurement:

-

Centrifuge the tubes to pellet any precipitate.

-

Measure the absorbance of the supernatant at 420 nm.

-

-

Data Analysis:

-

Calculate Miller units of β-galactosidase activity using the formula: Miller Units = (1000 * A420) / (t * V * A600) where t = reaction time in minutes, V = volume of culture used in mL (in this case, can be normalized to protein concentration), and A600 is the optical density of the cell culture (can be substituted with protein concentration in mg/mL).

-

Compare the specific activity of the refolded enzyme to a known standard to determine the percent activity recovery.

-

Investigating Folding Kinetics with Stopped-Flow Fluorescence Spectroscopy

Stopped-flow fluorescence spectroscopy is a powerful technique to monitor the rapid conformational changes that occur during protein folding in the presence of NDSB-256. This method typically monitors the change in the intrinsic fluorescence of tryptophan residues as the protein folds.

References

- 1. Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hamptonresearch.com [hamptonresearch.com]

- 4. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

NDSB-256: A Zwitterionic Compound for Advancing Protein Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the complex world of protein research and drug development, maintaining protein solubility, stability, and native conformation is paramount. The non-detergent sulfobetaine (B10348) NDSB-256 has emerged as a powerful zwitterionic compound that facilitates the study of challenging proteins. This technical guide provides a comprehensive overview of NDSB-256, its properties, and its applications in protein solubilization, refolding, and crystallization, complete with detailed experimental protocols and quantitative data.

Introduction to NDSB-256: A Versatile Zwitterionic Tool

NDSB-256, or 3-(Benzyldimethylammonio)propane-1-sulfonate, is a non-denaturing sulfobetaine that has proven invaluable in protein biochemistry.[1][2][3] Its unique zwitterionic nature, possessing both a positive and a negative charge on the same molecule, allows it to interact with proteins in a gentle manner, preventing aggregation and promoting proper folding without disrupting their native structure.[4][5] Unlike traditional detergents that form micelles and can denature proteins, NDSB-256's short hydrophobic group prevents micelle formation, making it easily removable by dialysis. These characteristics make NDSB-256 a preferred agent in various stages of protein research, from extraction to structural analysis.

Physicochemical Properties of NDSB-256

A clear understanding of the physical and chemical properties of NDSB-256 is crucial for its effective application in experimental design.

| Property | Value | Reference(s) |

| Molecular Weight | 257.35 g/mol | |

| Molecular Formula | C₁₂H₁₉NO₃S | |

| Appearance | White solid | |

| Purity | >97% | |

| Solubility in Water | Highly soluble (>2.0 M) | |

| CAS Number | 81239-45-4 |

Mechanism of Action: Preventing Aggregation and Aiding Refolding

The primary mechanism by which NDSB-256 facilitates protein research lies in its ability to prevent non-specific protein aggregation and assist in the refolding of denatured proteins. It is believed that the short hydrophobic benzyl (B1604629) group of NDSB-256 interacts with exposed hydrophobic patches on unfolded or partially folded protein intermediates. This interaction shields these hydrophobic regions from one another, preventing the intermolecular interactions that lead to aggregation. The hydrophilic sulfobetaine headgroup ensures the protein-NDSB-256 complex remains soluble in aqueous solutions. By stabilizing these early folding intermediates, NDSB-256 provides a conducive environment for the protein to explore its conformational space and attain its native, functional structure.

Quantitative Data on NDSB-256 Efficacy

The effectiveness of NDSB-256 in protein refolding has been quantified in several studies. The following table summarizes key findings on the recovery of enzymatic activity of denatured proteins in the presence of NDSB-256.

| Protein | Denaturant | NDSB-256 Concentration | Activity Recovery | Reference(s) |

| Hen Egg White Lysozyme | Chemically reduced | 1.0 M | ~30% | |

| Tryptophan Synthase β2 subunit | Chemically unfolded | 1.0 M | 100% | |

| β-Galactosidase | Not specified | 0.8 M | ~16% |

Experimental Protocols

This section provides detailed methodologies for the application of NDSB-256 in key protein research experiments. These protocols are compiled from various sources and may require optimization for specific proteins.

Protein Solubilization from Inclusion Bodies

Inclusion bodies are dense aggregates of misfolded proteins often formed during recombinant protein expression in bacteria. NDSB-256 can be a valuable component of the solubilization and refolding process.

Objective: To solubilize and refold a target protein from inclusion bodies.

Materials:

-

Cell pellet containing inclusion bodies

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, 0.1% Triton X-100

-

Wash Buffer 1: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 M Urea, 1% Triton X-100

-

Wash Buffer 2: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA

-

Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 6 M Guanidine Hydrochloride (GdnHCl), 10 mM DTT

-

Refolding Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5 M L-Arginine, 1 mM GSH, 0.1 mM GSSG, 0.5 - 1.0 M NDSB-256

-

Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl

Procedure:

-

Cell Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the suspension to ensure complete cell disruption.

-

Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

-

Washing:

-

Resuspend the inclusion body pellet in Wash Buffer 1 and incubate for 15 minutes at room temperature with gentle agitation. Centrifuge at 15,000 x g for 15 minutes and discard the supernatant.

-

Repeat the wash step with Wash Buffer 2.

-

-

Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. Incubate at room temperature for 1-2 hours with gentle rocking until the pellet is completely dissolved.

-

Clarification: Centrifuge the solubilized protein solution at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

-

Refolding by Dilution:

-

Rapidly dilute the clarified supernatant 1:10 to 1:100 into the chilled Refolding Buffer. The optimal dilution factor should be determined empirically.

-

Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

-

-

Dialysis: Transfer the refolding mixture to a dialysis tubing (with an appropriate molecular weight cut-off) and dialyze against the Dialysis Buffer at 4°C. Perform several buffer changes over 24-48 hours to remove GdnHCl, L-Arginine, and NDSB-256.

-

Analysis: Analyze the refolded protein for solubility, purity (SDS-PAGE), and activity using a relevant functional assay.

Protein Crystallization with NDSB-256 as an Additive

NDSB-256 can be a beneficial additive in protein crystallization screens, particularly for proteins prone to aggregation, by increasing their solubility and promoting the formation of well-ordered crystals.

Objective: To improve the crystallization of a target protein using NDSB-256 as an additive in a hanging-drop vapor diffusion setup.

Materials:

-

Purified target protein at a suitable concentration (e.g., 5-15 mg/mL) in a low ionic strength buffer

-

Crystallization screening kit or custom-made crystallization solutions

-

NDSB-256 stock solution (e.g., 2 M in water, sterile filtered)

-

24-well crystallization plates

-

Siliconized glass cover slips

Procedure:

-

Prepare Protein-Additive Mixture: On ice, mix your purified protein solution with the NDSB-256 stock solution to achieve a final NDSB-256 concentration in the range of 50-500 mM. The optimal concentration needs to be determined empirically. It is advisable to prepare a small test batch to ensure the protein remains soluble at the chosen NDSB-256 concentration.

-

Set up Hanging Drop:

-

Pipette 500 µL of the reservoir solution from your crystallization screen into a well of the 24-well plate.

-

On a clean, siliconized cover slip, pipette 1 µL of your protein-NDSB-256 mixture.

-

Pipette 1 µL of the reservoir solution and mix it with the protein drop.

-

-

Seal and Incubate: Invert the cover slip and place it over the well, ensuring a good seal with vacuum grease. Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

Optimization: If initial crystals are small or of poor quality, further optimization can be performed by varying the NDSB-256 concentration, protein concentration, precipitant concentration, and pH.

Conclusion

NDSB-256 stands out as a valuable and versatile tool in the protein scientist's arsenal. Its non-denaturing, zwitterionic properties make it highly effective in preventing protein aggregation and facilitating the correct folding of a wide range of proteins. By stabilizing folding intermediates and increasing protein solubility, NDSB-256 can significantly improve the yields of soluble, active protein from inclusion bodies and enhance the success rate of protein crystallization. The experimental protocols provided in this guide offer a starting point for researchers to harness the power of NDSB-256 in their own work, paving the way for new discoveries in protein structure and function, and accelerating the development of novel protein-based therapeutics. As with any biochemical reagent, empirical optimization for each specific protein of interest is key to achieving the best results.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDSB-256, a non-detergent sulfobetaine (B10348), is a zwitterionic chemical compound widely utilized in protein chemistry to enhance the solubilization, extraction, refolding, and crystallization of proteins.[1][2] Its unique properties, stemming from a hydrophilic sulfobetaine group and a short, non-micelle-forming hydrophobic benzyl (B1604629) group, allow it to prevent protein aggregation and facilitate proper folding without causing denaturation, even at high concentrations.[2][3] This technical guide provides a comprehensive review of the primary literature on NDSB-256 applications, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and workflows.

Core Properties and Mechanism of Action

NDSB-256 and other non-detergent sulfobetaines are characterized by their ability to increase the solubility of proteins and prevent non-specific interactions that lead to aggregation.[4] Unlike traditional detergents, NDSBs do not form micelles, which makes them easily removable by dialysis. They are zwitterionic over a broad pH range and do not significantly alter the viscosity or pH of biological buffers. The proposed mechanism of action involves the interaction of NDSB-256's short hydrophobic group with hydrophobic regions on protein surfaces, particularly on early folding intermediates. This interaction is thought to shield these hydrophobic patches, preventing them from interacting with each other and forming aggregates, thereby favoring the correct protein folding pathway.

Quantitative Data on NDSB-256 Applications

The efficacy of NDSB-256 in various applications has been quantified in several studies. The following tables summarize key findings.

Table 1: Protein Refolding and Renaturation

| Protein | Denaturant | NDSB-256 Concentration | % Activity Restored | Reference |

| Hen Egg White Lysozyme | Chemical | 1 M | 30% | |

| β-Galactosidase | Chemical | 800 mM | 16% | |

| Tryptophan Synthase β2 subunit | Chemical | 1.0 M | 100% |

Table 2: Protein Solubilization and Extraction

| Protein Type | Application | NDSB Concentration | Yield Increase | Reference |

| Membrane, Nuclear, Cytoskeletal | Extraction | Not Specified | Up to 30% | |

| Halophilic Proteins | Chromatographic Purification | Not Specified | Substitution for NaCl |

Table 3: Protein Crystallization

| Protein | Effect of NDSB-195* | Quantitative Change | Reference |

| Lysozyme | Increased solubility | Nearly tripled at 0.75 M | |

| Malate Dehydrogenase (MDH) | Increased crystal size | From 0.1 mm to 0.4 mm | |

| Desulfovibrio gigas Type II Ferredoxin | Improved crystal quality | Reduction in twinning, new crystal form |

Note: While these data are for NDSB-195, a related compound, they are indicative of the general effects of NDSBs on protein crystallization.

Experimental Protocols

The following are detailed methodologies for key applications of NDSB-256, compiled from primary literature.

Protocol 1: Protein Refolding by Dilution

This protocol is a general guideline for refolding proteins from inclusion bodies.

1. Solubilization of Inclusion Bodies:

- Resuspend the inclusion body pellet in a solubilization buffer (e.g., 6 M Guanidinium HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 1 mM DTT).

- Incubate at room temperature for 1-2 hours with gentle agitation to ensure complete denaturation.

- Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any remaining insoluble material.

2. Refolding:

- Prepare a refolding buffer containing NDSB-256. A typical starting concentration is 0.5-1.0 M NDSB-256 in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA). For proteins with disulfide bonds, a redox shuffling system (e.g., 2 mM reduced glutathione (B108866) and 0.5 mM oxidized glutathione) should be included.

- Rapidly dilute the denatured protein solution into the refolding buffer. A 1:10 to 1:100 dilution is common, ensuring the final denaturant concentration is low enough to allow folding.

- Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

3. Purification and Analysis:

- Remove aggregated protein by centrifugation or filtration.

- Purify the refolded protein using standard chromatography techniques (e.g., size-exclusion chromatography, ion-exchange chromatography).

- Assess the purity and folding state of the protein using SDS-PAGE, circular dichroism, and functional assays.

Protocol 2: Enhancing Protein Crystallization

This protocol outlines how to use NDSB-256 as an additive in protein crystallization experiments.

1. Protein Preparation:

- Purify the target protein to >95% homogeneity.

- Concentrate the protein to a suitable concentration for crystallization (typically 5-20 mg/mL).

- The final buffer should be compatible with crystallization and can contain a low concentration of NDSB-256 (e.g., 50-100 mM) to maintain solubility.

2. Crystallization Setup (Vapor Diffusion):

- Prepare a stock solution of NDSB-256 (e.g., 2 M in water).

- When setting up crystallization screens, add NDSB-256 to the protein solution before adding the precipitant solution. The final concentration of NDSB-256 in the crystallization drop can be varied, typically in the range of 0.1 M to 1.0 M.

- Pipette the mixture of protein, NDSB-256, and precipitant solution onto a cover slip (hanging drop) or into the well of a crystallization plate (sitting drop).

- Seal the well containing the reservoir of precipitant solution.

3. Optimization:

- If initial crystals are small or of poor quality, optimize the concentration of NDSB-256, precipitant, and protein.

- Since NDSBs are solubilizing agents, it may be necessary to gradually increase the precipitant concentration to induce crystallization.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of NDSB-256.

Caption: Mechanism of NDSB-256 in preventing protein aggregation.

Caption: Experimental workflow for protein refolding using NDSB-256.

Caption: Workflow for using NDSB-256 as an additive in protein crystallization.

Conclusion

NDSB-256 is a versatile and effective tool in the protein chemist's arsenal. Its ability to stabilize proteins and prevent aggregation without denaturation makes it invaluable for a range of applications, from improving the yield of extracted proteins to enabling the successful refolding and crystallization of challenging targets. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively incorporate NDSB-256 into their workflows, ultimately accelerating the pace of discovery and development.

References

- 1. NDSB-256, Zwitterionic non-detergent sulfobetaine (CAS 81239-45-4) | Abcam [abcam.com]

- 2. NDSB 256, cas no. 81239-45-4, protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 3. interchim.fr [interchim.fr]

- 4. hamptonresearch.com [hamptonresearch.com]

NDSB-256 in Aqueous Solutions: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of NDSB-256 (3-(Benzyldimethylammonio)propanesulfonate), a non-detergent sulfobetaine (B10348) widely utilized in protein chemistry. NDSB-256 is a zwitterionic compound that serves as a valuable tool for preventing protein aggregation and enhancing the solubilization and renaturation of proteins.[1][2] Its utility in protein extraction, purification, and crystallization makes a thorough understanding of its behavior in aqueous solutions critical for successful experimental design and execution.

Core Properties of NDSB-256

NDSB-256 is a synthetic, non-denaturing sulfobetaine.[1] Unlike traditional detergents, it does not form micelles and can be easily removed from solution by dialysis. It is zwitterionic over a broad pH range, which minimizes its impact on the pH of buffered solutions.

| Property | Value | Source |

| Molecular Weight | 257.35 g/mol | |

| Appearance | White solid | |

| Purity | ≥99% (by TLC) | |

| CAS Number | 81239-45-4 |

Aqueous Solubility of NDSB-256

NDSB-256 exhibits high solubility in water. While precise temperature and pH-dependent solubility data are not extensively published, various sources indicate its robust solubility under standard laboratory conditions. It is important to note that different suppliers may report solubility in various units, which can be converted for comparison.

| Reported Solubility in Water | Molar Concentration (approx.) | Temperature | Source |

| > 2.0 M | > 2000 mM | Not Specified | |

| 200 mg/mL | ~777 mM | Not Specified | |

| 100 mM | 100 mM | Not Specified |

The high solubility of NDSB-256 allows for the preparation of concentrated stock solutions, which are often used in protein refolding and crystallization experiments at final concentrations ranging from 0.5 M to 1.0 M.

Stability of NDSB-256 in Aqueous Solutions

Aqueous solutions of NDSB-256 have a limited shelf life and are susceptible to degradation over time. Therefore, proper preparation and storage are crucial to ensure its efficacy.

| Condition | Stability | Recommendations | Source |

| Stock Solutions at Room Temperature (15-30°C) | Stable for up to 3 months. | Following reconstitution, store at room temperature. | |

| Long-term Storage of Solid Form | Can be stored for up to 12 months. | Store at ambient temperature. The compound is hygroscopic and should be protected from moisture. | |

| Aqueous Solutions (General) | May undergo slow degradation over several weeks at room temperature. | For critical applications, sterile filter the solution (0.22 µm) into a sterile container to prevent microbial contamination and consider preparing fresh solutions. |

Experimental Protocols

Preparation of a 1 M NDSB-256 Stock Solution

This protocol outlines the steps for preparing a 1 M stock solution of NDSB-256.

Materials:

-

NDSB-256 solid

-

High-purity water (e.g., Milli-Q or equivalent)

-

Sterile container

-

Sterile filter (0.22 µm)

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Calculate the required mass: For 100 mL of a 1 M solution, weigh out 25.74 g of NDSB-256 (MW = 257.35 g/mol ).

-

Dissolution: Add the weighed NDSB-256 to approximately 80 mL of high-purity water in a beaker with a magnetic stir bar. Stir until the solid is completely dissolved.

-

Volume adjustment: Transfer the solution to a 100 mL graduated cylinder and add water to bring the final volume to 100 mL.

-

Sterilization: For long-term storage and to prevent microbial growth, sterile filter the solution through a 0.22 µm filter into a sterile container.

-

Storage: Store the solution at room temperature (15-30°C) for up to 3 months.

Factors Influencing NDSB-256 Performance

The effectiveness of NDSB-256 in protein applications can be influenced by several factors. Understanding these can help in optimizing experimental conditions.

Application in Protein Crystallization

NDSB-256 can be a valuable additive in protein crystallization trials, particularly for proteins that are prone to aggregation. It is important to note that as a solubilizing agent, NDSB-256 may require an adjustment in the precipitant concentration.

General Protocol for Using NDSB-256 in Crystallization:

-

Prepare a concentrated stock solution of NDSB-256 (e.g., 1 M) as described above.

-

Add NDSB-256 to the protein solution to the desired final concentration (typically in the range of 0.1 M to 0.5 M). It is recommended to add NDSB-256 to the protein solution before adding the precipitant.

-

Set up crystallization trials (e.g., vapor diffusion, microbatch) as you would normally.

-

Adjust precipitant concentration: If crystallization does not occur under conditions that were previously successful without NDSB-256, gradually increase the concentration of the precipitant. This is because NDSB-256 increases the solubility of the protein, and a higher precipitant concentration may be needed to achieve supersaturation.

References

An In-depth Technical Guide to Non-Detergent Sulfobetaines (NDSBs) for Protein Solubilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-Detergent Sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as powerful tools in protein biochemistry and drug development.[1] Unlike traditional detergents, NDSBs possess a unique amphiphilic structure with a hydrophilic sulfobetaine (B10348) head group and a short hydrophobic tail. This structural feature prevents them from forming micelles, even at high concentrations, allowing them to facilitate protein solubilization and stabilization under non-denaturing conditions.[1][2] This technical guide provides a comprehensive overview of NDSB compounds, including their chemical properties, mechanism of action, and applications in protein solubilization, with a focus on quantitative data and detailed experimental protocols.

Core Concepts: Chemical Properties and Mechanism of Action

NDSBs are characterized by their zwitterionic nature over a wide pH range, high water solubility, and inability to form micelles.[1][2] These properties make them ideal for a variety of applications where maintaining the native structure and function of proteins is critical. The most commonly used NDSBs include NDSB-195, NDSB-201, and NDSB-256, each with distinct hydrophobic groups that influence their solubilizing properties.

The mechanism of action of NDSBs is attributed to their ability to interrupt protein-protein interactions that lead to aggregation. The short hydrophobic group of the NDSB molecule is thought to interact with exposed hydrophobic patches on the surface of proteins, thereby preventing self-association. For NDSBs containing aromatic rings, such as NDSB-201 (pyridinium group) and NDSB-256 (benzyl group), aromatic stacking interactions with aromatic amino acid residues on the protein surface can further contribute to their solubilizing and stabilizing effects. This interaction stabilizes folding intermediates and promotes the native protein conformation.

Data Presentation: Quantitative Effects of NDSBs on Protein Solubility and Refolding

The effectiveness of NDSBs in enhancing protein solubility and refolding yields has been demonstrated for a variety of proteins. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of Common NDSB Compounds

| NDSB Compound | Molecular Weight ( g/mol ) | Chemical Structure of Hydrophobic Group | Key Features |

| NDSB-195 | 195.28 | Dimethylethylammonium | Does not absorb significantly in the near-UV range. |

| NDSB-201 | 201.24 | 3-(1-Pyridinio) | Aromatic ring can participate in stacking interactions. |

| NDSB-256 | 257.35 | Dimethylbenzylammonium | Aromatic ring can participate in stacking interactions. |

Table 2: Quantitative Effects of NDSBs on Protein Solubility and Refolding

| Protein | NDSB Compound | Concentration | Effect | Reference |

| Lysozyme | NDSB-195 | 0.25 M | Nearly doubled solubility. | |

| Lysozyme | NDSB-195 | 0.75 M | Nearly tripled solubility. | |

| Type II TGF-β Receptor Extracellular Domain (TBRII-ECD) | NDSB-201 | 1 M | Up to threefold higher yield of active protein. | |

| Type II TGF-β Receptor Extracellular Domain (TBRII-ECD) | NDSB-256 | Not specified | Effective folding additive. | |

| Reduced Hen Egg Lysozyme | NDSB-256-4T | 600 mM | 60% recovery of enzymatic activity. | |

| Tryptophan Synthase β2 Subunit | NDSB-256-4T | 1.0 M | 100% recovery of enzymatic activity. | |

| Malate Dehydrogenase | NDSB-195 | Not specified | Increased crystal size from 0.1 to 0.4 mm. | |

| Membrane, Nuclear, and Cytoskeletal Proteins | NDSB-201 | Not specified | Can increase extraction yield by up to 30%. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of NDSBs. The following are step-by-step protocols for key experiments.

Protocol 1: Solubilization and Refolding of Proteins from Inclusion Bodies using NDSB-201

This protocol is adapted from a method for refolding recombinant human Type II TGF-β Receptor Extracellular Domain (TBRII-ECD).

Materials:

-

Cell pellet containing inclusion bodies

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)

-

Wash Buffer 1 (Lysis Buffer with 1% Triton X-100)

-

Wash Buffer 2 (Lysis Buffer)

-

Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in 50 mM Tris-HCl, pH 8.0)

-

Refolding Buffer (75 mM Tris, 1 M NDSB-201, 2 mM GSH, 0.5 mM GSSG, pH 8.0)

-

Dialysis Buffer (e.g., PBS, pH 7.4)

Methodology:

-

Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or a French press.

-

Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies.

-

Washing Inclusion Bodies:

-

Wash the pellet with Wash Buffer 1 to remove membrane contaminants. Resuspend thoroughly and centrifuge.

-

Wash the pellet with Wash Buffer 2 to remove the detergent. Resuspend and centrifuge.

-

-

Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer and stir until the pellet is completely dissolved.

-

Refolding:

-

Slowly add the solubilized protein solution to a chilled, stirring Refolding Buffer. The final protein concentration should be low, typically around 0.1 mg/mL.

-

Incubate the refolding mixture at 4°C for an extended period (e.g., 40 hours) with gentle agitation.

-

-

Removal of NDSB-201 and Purification:

-

Transfer the refolding mixture to a dialysis bag and dialyze against a suitable buffer to remove NDSB-201 and other small molecules.

-

Purify the refolded protein using standard chromatography techniques, such as size-exclusion chromatography.

-

Protocol 2: Extraction of Membrane Proteins using NDSB-201

This protocol provides a general method for the extraction of membrane proteins from cultured mammalian cells.

Materials:

-

Cultured mammalian cells

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors)

-

Solubilization Buffer (Lysis Buffer containing 0.5-1.0 M NDSB-201)

Methodology:

-

Cell Harvesting: Harvest cultured cells by centrifugation and wash the cell pellet with ice-cold PBS.

-

Cell Lysis: Resuspend the washed cell pellet in ice-cold Lysis Buffer.

-

Homogenization: Incubate the cell suspension on ice with periodic vortexing. For more robust cells, sonication on ice may be necessary.

-

Clarification of Lysate: Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.

-

Isolation of Crude Membranes: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the total membrane fraction.

-

Membrane Protein Solubilization: Resuspend the membrane pellet in ice-cold Solubilization Buffer containing NDSB-201.

-

Incubation: Incubate the suspension on a rotator or shaker for 1-2 hours at 4°C to allow for efficient solubilization.

-

Final Clarification: Centrifuge at high speed (e.g., 100,000 x g) to pellet any remaining insoluble material. The supernatant contains the solubilized membrane proteins.

Protocol 3: Extraction of Cytoskeletal Proteins

General Guidance:

-

Cell Lysis: Harvest cells and resuspend in a hypotonic buffer to swell the cells.

-

Homogenization: Disrupt the cells using a Dounce homogenizer or sonication.

-

Extraction: Add a buffer containing 0.5-1.0 M NDSB to the cell lysate to solubilize cytoskeletal components.

-

Clarification: Centrifuge to pellet insoluble debris. The supernatant will contain the solubilized cytoskeletal proteins.

Applications in Drug Development and Formulation

The ability of NDSBs to stabilize proteins and prevent aggregation makes them attractive excipients in pharmaceutical formulations, particularly for protein-based therapeutics such as monoclonal antibodies (mAbs).

-

Improving Stability: NDSBs can be used in liquid formulations to enhance the long-term stability of therapeutic proteins, protecting them from physical and chemical degradation.

-

High-Concentration Formulations: For subcutaneous drug delivery, high protein concentrations are often required. NDSBs can help to mitigate the increased risk of aggregation associated with these formulations.

-

Lyophilized Products: In lyophilized (freeze-dried) formulations, NDSBs can act as cryoprotectants, preserving the protein's structure during the freezing and drying processes.

-

Drug Delivery Systems: The use of NDSBs in novel drug delivery systems is being explored to improve the solubility and bioavailability of poorly soluble drugs.

While the use of NDSBs as primary excipients in commercially approved drugs is not yet widespread, their properties suggest significant potential in overcoming formulation challenges in the development of next-generation protein therapeutics.

Conclusion

Non-Detergent Sulfobetaines are versatile and effective tools for protein solubilization and stabilization. Their unique chemical properties allow for the gentle extraction and refolding of a wide range of proteins, including those that are notoriously difficult to work with, such as membrane proteins and those sequestered in inclusion bodies. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully incorporate NDSBs into their workflows, ultimately leading to higher yields of functional proteins for research and therapeutic applications. As the demand for stable and effective protein-based drugs continues to grow, the role of innovative excipients like NDSBs is poised to become increasingly important.

References

NDSB-256: A Technical Guide to its Physical and Chemical Characteristics for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the non-detergent sulfobetaine (B10348), NDSB-256, exploring its core physical and chemical properties and its application in protein chemistry.

NDSB-256, or 3-(Benzyldimethylammonio)propane-1-sulfonate, is a zwitterionic non-detergent sulfobetaine widely utilized in the fields of biochemistry and drug development. Its unique properties make it an invaluable tool for preventing protein aggregation and facilitating the renaturation of denatured proteins. This guide provides a comprehensive overview of the physical and chemical characteristics of NDSB-256, along with detailed experimental protocols for its application.

Core Physical and Chemical Characteristics

NDSB-256 is a synthetic, solid compound with a high degree of purity, typically greater than 97%.[1] As a non-detergent sulfobetaine, it possesses both a hydrophilic sulfobetaine group and a short hydrophobic benzyl (B1604629) group.[2] This amphiphilic nature, however, does not lead to the formation of micelles, distinguishing it from traditional detergents.[2][3] It is zwitterionic over a broad pH range, meaning it carries both a positive and a negative charge, resulting in a net neutral charge.[4] This characteristic ensures that it does not significantly alter the pH or viscosity of biological buffers, making it a versatile additive in various experimental setups.

| Property | Value | Reference |

| CAS Number | 81239-45-4 | |

| Molecular Formula | C₁₂H₁₉NO₃S | |

| Molecular Weight | 257.35 Da | |

| Appearance | White solid | |

| Purity | >97% | |

| Solubility in Water | Soluble up to 100 mM, with some sources indicating solubility up to 200 mg/mL or even >2.0 M. | |

| Storage | Can be stored at ambient temperature for up to 12 months. Reconstituted stock solutions are stable for up to 3 months at room temperature. |

Mechanism of Action and Biological Applications

The primary application of NDSB-256 lies in its ability to prevent protein aggregation and assist in the refolding of denatured proteins. It is believed to interact with early folding intermediates, thereby preventing the formation of inactive aggregates. This action is particularly beneficial in the recovery of active proteins from inclusion bodies, which are dense aggregates of misfolded protein often formed during recombinant protein expression in bacteria. NDSB-256 has been shown to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.

The effectiveness of NDSB-256 in protein renaturation has been quantitatively demonstrated. For instance, at a concentration of 1 M, NDSB-256 can restore approximately 30% of the enzymatic activity of denatured egg white lysozyme (B549824). Similarly, at 800 mM, it can recover about 16% of the enzymatic activity of denatured β-galactosidase.

Beyond protein refolding, NDSB-256 is also a useful additive in protein crystallization. By preventing non-specific protein-protein interactions, it can improve the quality of crystals or even facilitate the growth of new crystal forms. A key advantage of NDSB-256 is that it can be easily removed from a protein solution by dialysis, as it does not form micelles.

Experimental Protocols

The following are detailed methodologies for key experiments involving NDSB-256. These protocols are representative and may require optimization for specific proteins and experimental conditions.

Protein Refolding from Inclusion Bodies

This protocol outlines the general steps for solubilizing a target protein from inclusion bodies and subsequently refolding it with the assistance of NDSB-256.

1. Isolation and Washing of Inclusion Bodies:

-

Harvest bacterial cells expressing the target protein by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) and lyse the cells using sonication or a French press.

-

Centrifuge the lysate to pellet the inclusion bodies.

-

Wash the inclusion body pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a buffer without detergent to remove cellular debris and membrane components.

2. Solubilization of Inclusion Bodies:

-

Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of a denaturant (e.g., 8 M urea or 6 M guanidine (B92328) hydrochloride in 50 mM Tris-HCl, 1 mM DTT, pH 8.0).

-

Incubate with gentle agitation until the inclusion bodies are fully dissolved.

-

Clarify the solution by centrifugation to remove any remaining insoluble material.

3. Protein Refolding:

-

Prepare a refolding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 2 mM reduced glutathione, 0.2 mM oxidized glutathione, pH 8.0) containing the desired concentration of NDSB-256 (typically 0.5 M to 1.0 M).

-

Rapidly dilute the solubilized protein solution into the refolding buffer (e.g., a 1:100 dilution) with gentle stirring. The final protein concentration should be low (e.g., 10-100 µg/mL) to minimize aggregation.

-

Incubate the refolding mixture at a controlled temperature (e.g., 4°C or room temperature) for a period of time (e.g., 12-48 hours) to allow the protein to refold.

4. Analysis of Refolded Protein:

-

Dialyze the refolding mixture against a buffer without the denaturant and NDSB-256 to remove these components.

-

Assess the enzymatic activity of the refolded protein using a specific activity assay.

-

Analyze the aggregation state of the refolded protein using techniques such as Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).

Lysozyme Refolding and Activity Assay

This protocol describes the refolding of denatured lysozyme and the subsequent measurement of its enzymatic activity.

1. Denaturation of Lysozyme:

-

Dissolve hen egg white lysozyme in a denaturation buffer (e.g., 6 M guanidine hydrochloride, 100 mM Tris-HCl, 10 mM DTT, pH 8.5) to a final concentration of 1 mg/mL.

-

Incubate at room temperature for 2 hours to ensure complete denaturation and reduction of disulfide bonds.

2. Refolding of Lysozyme:

-

Prepare a refolding buffer (100 mM Tris-HCl, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione, pH 8.5) containing 1 M NDSB-256.

-

Initiate refolding by rapidly diluting the denatured lysozyme solution 100-fold into the refolding buffer with gentle stirring.

-

Incubate the refolding mixture at room temperature for at least 2 hours.

3. Lysozyme Activity Assay:

-

Prepare a substrate solution of Micrococcus lysodeikticus cells (e.g., 0.2 mg/mL in 66 mM potassium phosphate (B84403) buffer, pH 6.2).

-

Add a small aliquot of the refolded lysozyme solution to the substrate solution.

-

Monitor the decrease in absorbance at 450 nm over time at 25°C using a spectrophotometer. The rate of decrease in absorbance is proportional to the lysozyme activity.

-

Calculate the specific activity relative to a standard of native lysozyme.

β-Galactosidase Refolding and Activity Assay

This protocol details the refolding of denatured β-galactosidase and the subsequent colorimetric assay to determine its enzymatic activity.

1. Denaturation of β-Galactosidase:

-

Dissolve β-galactosidase in a denaturation buffer (e.g., 8 M urea in 100 mM phosphate buffer, pH 7.0) to a final concentration of 1 mg/mL.

-

Incubate at room temperature for 1 hour.

2. Refolding of β-Galactosidase:

-

Prepare a refolding buffer (100 mM phosphate buffer, 1 mM MgCl₂, 10 mM β-mercaptoethanol, pH 7.0) containing 800 mM NDSB-256.

-

Initiate refolding by diluting the denatured β-galactosidase solution 100-fold into the refolding buffer.

-

Incubate at 37°C for 1 hour.

3. β-Galactosidase Activity Assay:

-

Prepare a substrate solution of o-nitrophenyl-β-D-galactopyranoside (ONPG) (e.g., 4 mg/mL in 100 mM phosphate buffer, pH 7.0).

-

Add an aliquot of the refolded β-galactosidase solution to the ONPG solution.

-

Incubate at 37°C and monitor the development of a yellow color due to the production of o-nitrophenol.

-

Stop the reaction by adding a high pH solution (e.g., 1 M Na₂CO₃).

-

Measure the absorbance of the solution at 420 nm. The absorbance is proportional to the amount of o-nitrophenol produced and thus to the β-galactosidase activity.

Logical Relationships in NDSB-256 Application

The use of NDSB-256 in protein chemistry follows a logical progression of steps aimed at maximizing the yield of soluble, active protein.

References

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for the Characterization of Protein Aggregates | Springer Nature Experiments [experiments.springernature.com]

- 4. interchim.fr [interchim.fr]

The Role of NDSB-256 in Enhancing Protein Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as powerful tools in protein biochemistry. Among them, NDSB-256 (3-(N,N-Dimethyl-N-benzylammonio)propanesulfonate) has demonstrated significant efficacy in improving protein folding, increasing solubility, and preventing aggregation. This technical guide provides an in-depth analysis of NDSB-256's effects on protein structure and function, supported by quantitative data, detailed experimental protocols, and visualizations of key processes. The information presented herein is intended to assist researchers in leveraging NDSB-256 to overcome challenges in protein handling and to facilitate the development of protein-based therapeutics.

Introduction: The Challenge of Protein Misfolding and Aggregation

The correct three-dimensional structure of a protein is paramount to its biological function. However, both in vivo and in vitro, proteins are susceptible to misfolding and aggregation, leading to loss of function and, in some cases, cellular toxicity. For researchers working with recombinant proteins, particularly those expressed in bacterial systems, the formation of insoluble aggregates known as inclusion bodies is a major obstacle. Overcoming this challenge requires effective strategies to solubilize these aggregates and refold the protein into its native, active conformation.

NDSB-256 is a valuable chemical chaperone that aids in this process. Unlike detergents, NDSBs do not form micelles and are generally non-denaturing, even at high concentrations.[1][2] Their unique properties make them ideal for a variety of applications, including:

-

Preventing protein aggregation: NDSB-256 interacts with early folding intermediates, preventing the intermolecular hydrophobic interactions that lead to aggregation.[3]

-

Facilitating protein refolding: By stabilizing productive folding intermediates, NDSB-256 can significantly increase the yield of correctly folded, active protein.[4][5]

-

Enhancing protein solubilization: NDSB-256 can increase the solubility of proteins, including membrane proteins and those from inclusion bodies.

-

Aiding in protein crystallization: By improving protein homogeneity and stability, NDSBs can be beneficial for obtaining high-quality crystals for structural studies.

Mechanism of Action: How NDSB-256 Influences Protein Folding

The primary mechanism by which NDSB-256 facilitates protein folding is through its interaction with early, aggregation-prone folding intermediates. These intermediates often expose hydrophobic surfaces that, if left unprotected, can lead to non-specific intermolecular interactions and subsequent aggregation.

NDSB-256, with its zwitterionic head group and hydrophobic benzyl (B1604629) group, is thought to act as a "hydrophilic shield." It is proposed that the hydrophobic moiety of NDSB-256 interacts weakly with the exposed hydrophobic patches on the folding protein. This transient interaction prevents the protein from aggregating with other unfolded or partially folded molecules, allowing it to proceed along the correct folding pathway.

Furthermore, studies have suggested that NDSB-256 can accelerate the rate-limiting step of proline cis-trans isomerization, a key process in the folding of many proteins. By catalyzing this isomerization, NDSB-256 can effectively reduce the time a protein spends in a vulnerable, partially folded state.

Below is a diagram illustrating the proposed mechanism of NDSB-256 in the protein refolding pathway.

Quantitative Data: The Impact of NDSB-256 on Protein Activity

The efficacy of NDSB-256 in promoting protein refolding can be quantified by measuring the recovery of biological activity. The following table summarizes a selection of studies that have reported the effect of NDSB-256 and other non-detergent sulfobetaines on the enzymatic activity of various proteins.

| Protein | Denaturant | NDSB Compound | NDSB Concentration (M) | Activity Recovery (%) | Reference |

| Hen Egg White Lysozyme (B549824) | Chemical | NDSB-256 | 1.0 | 30 | |

| β-Galactosidase | Chemical | NDSB-256 | 0.8 | 16 | |

| Tryptophan Synthase β2 subunit | Chemical | NDSB-256-4T | 1.0 | 100 | |

| Reduced Hen Egg Lysozyme | Chemical | NDSB-256-4T | 0.6 | 60 | |

| Type II TGF-β Receptor (TBRII-ECD) | Urea | NDSB-201 | 1.0 | ~300 (relative to no additive) | |

| Cdc25A | Guanidine HCl | NDSB-201 | Not specified | Structure obtained from refolded protein |

Experimental Protocols

This section provides detailed methodologies for key experiments involving NDSB-256 to study its effects on protein structure and function.

General Protein Refolding Protocol from Inclusion Bodies

This protocol outlines a general workflow for refolding a target protein from inclusion bodies using NDSB-256 as a refolding additive.

Materials:

-

E. coli cell paste containing the target protein in inclusion bodies.

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme and DNase I).

-

Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100 or 0.125 M NDSB-201).

-

Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 6 M Guanidine HCl or 8 M Urea, with a reducing agent like DTT or TCEP).

-

Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5-1.0 M NDSB-256, and a redox system like GSH/GSSG if disulfide bonds are present).

-

Purification columns and buffers specific to the target protein.

Procedure:

-

Cell Lysis: Resuspend the cell paste in Lysis Buffer and disrupt the cells using sonication or a high-pressure homogenizer on ice.

-

Inclusion Body Washing: Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet multiple times with Wash Buffer to remove cellular debris and membrane components.

-

Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer and incubate with gentle agitation until the pellet is fully dissolved.

-

Refolding: Rapidly dilute the solubilized protein into a large volume of chilled Refolding Buffer. The final protein concentration should typically be low (10-100 µg/mL) to minimize aggregation.

-

Incubation: Allow the protein to refold, typically for several hours to overnight at 4°C with gentle stirring.

-

Purification: Purify the refolded protein using appropriate chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography) to remove NDSB-256, denaturants, and any remaining impurities.

-

Analysis: Characterize the purified protein for its concentration, purity (SDS-PAGE), folding state (Circular Dichroism), and biological activity (enzyme assay).

Stopped-Flow Fluorescence Spectroscopy to Monitor Folding Kinetics

This technique allows for the real-time monitoring of changes in protein fluorescence (e.g., intrinsic tryptophan fluorescence) upon initiation of refolding, providing insights into the kinetics of the folding process.

Materials:

-

Stopped-flow spectrofluorometer.

-

Syringe 1: Denatured protein in Solubilization Buffer.

-

Syringe 2: Refolding Buffer with or without NDSB-256.

Procedure:

-

Instrument Setup: Set up the stopped-flow instrument with the appropriate excitation and emission wavelengths for the protein of interest (e.g., excitation at 280 nm and emission scan from 300-400 nm for tryptophan).

-

Loading Syringes: Load one syringe with the denatured protein solution and the other with the Refolding Buffer.

-

Rapid Mixing: The instrument rapidly mixes the contents of the two syringes, initiating the refolding process.

-

Data Acquisition: Monitor the change in fluorescence intensity or emission maximum over time, from milliseconds to seconds.

-

Data Analysis: Analyze the kinetic traces by fitting them to appropriate exponential equations to determine the rate constants of the different folding phases. Compare the kinetics in the presence and absence of NDSB-256 to elucidate its effect on the folding pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy can provide atomic-level information on the structure and dynamics of a protein during the folding process and can be used to study the interaction with NDSB-256.

Procedure Outline:

-

Sample Preparation: Prepare a sample of isotopically labeled (e.g., ¹⁵N, ¹³C) protein in a denatured state.

-

NMR Data Acquisition: Acquire a series of NMR spectra (e.g., 2D ¹H-¹⁵N HSQC) over time after initiating refolding by, for example, a rapid temperature or pressure jump, or by dilution into a refolding buffer containing NDSB-256.

-

Analysis of Chemical Shifts: Monitor the changes in chemical shifts of specific residues as the protein folds. The appearance of new peaks and the disappearance of others can track the formation of secondary and tertiary structure.

-

Relaxation Dispersion Experiments: These experiments can be used to study the exchange between different conformational states on the microsecond to millisecond timescale, providing insights into the dynamics of the folding process and how NDSB-256 might alter the energy landscape of folding.

-

Saturation Transfer Difference (STD) NMR: This technique can be used to identify which parts of NDSB-256 interact with the protein.

Structural Insights: Visualizing the NDSB-Protein Interaction

While a crystal structure of a protein in complex with NDSB-256 is not yet publicly available, a study on the closely related NDSB-201 provides valuable insights into how these molecules can interact with and stabilize a protein. X-ray crystallography of the Type II TGF-β receptor extracellular domain (TBRII-ECD) in the presence of NDSB-201 revealed that the NDSB molecule binds to a specific pocket on the protein surface. The pyridinium (B92312) group of NDSB-201 was found to stack with a phenylalanine side chain, suggesting that arene-arene interactions can play a role in the binding. This direct interaction provides a molecular basis for how NDSBs can act as pharmacological chaperones, not only by preventing non-specific aggregation but also by stabilizing the native conformation.

Conclusion and Future Perspectives

NDSB-256 is a versatile and effective tool for researchers and drug development professionals facing challenges with protein folding, aggregation, and solubility. Its ability to interact with and stabilize early folding intermediates without causing denaturation makes it a valuable additive in a wide range of protein handling applications. The quantitative data and detailed protocols provided in this guide offer a practical framework for the successful implementation of NDSB-256 in the laboratory.

Future research in this area could focus on:

-

Expanding the quantitative dataset: A broader screening of NDSB-256's effect on a wider variety of proteins would provide a more comprehensive understanding of its utility.

-

Thermodynamic characterization: Isothermal titration calorimetry (ITC) studies would provide valuable data on the thermodynamics of the NDSB-256-protein interaction, including binding affinity, enthalpy, and entropy.

-

High-resolution structural studies: Obtaining a crystal structure of a protein in complex with NDSB-256 would provide definitive evidence of its binding mode and further elucidate its mechanism of action.

By continuing to explore the properties and applications of NDSB-256 and other non-detergent sulfobetaines, the scientific community can further enhance its ability to produce and study functional proteins for both basic research and therapeutic purposes.

References

- 1. NDSB-211, Zwitterionic non-detergent sulfobetaine (CAS 38880-58-9) | Abcam [abcam.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. researchgate.net [researchgate.net]

Unlocking the Proteome: A Technical Guide to NDSB-256

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics, the ability to effectively solubilize, stabilize, and refold proteins is paramount to unlocking a deeper understanding of cellular function and advancing drug discovery. Non-detergent sulfobetaines (NDSBs), and specifically NDSB-256, have emerged as powerful tools in the proteomics toolkit. This technical guide provides an in-depth exploration of the benefits of NDSB-256, detailed experimental protocols, and a clear visualization of its application in proteomics workflows.

The Core Advantage of NDSB-256: A Non-Detergent Sulfobetaine (B10348)

NDSB-256, or 3-(Benzyldimethylammonio)propanesulfonate, is a zwitterionic chemical compound that offers a unique combination of properties making it highly effective for protein research. Unlike traditional detergents that can denature proteins and interfere with downstream applications, NDSB-256 is a non-micelle forming agent.[1][2] This fundamental characteristic allows it to prevent protein aggregation and enhance the solubilization of a wide range of proteins, including challenging membrane, nuclear, and cytoskeletal proteins, without disrupting their native structure.[1][2]

The primary benefits of utilizing NDSB-256 in proteomics include:

-

Enhanced Protein Solubilization: NDSB-256 effectively increases the solubility of proteins, leading to higher yields during extraction from various biological samples.[2]

-

Prevention of Protein Aggregation: By minimizing non-specific hydrophobic interactions, NDSB-256 prevents proteins from clumping together, which is crucial for maintaining their biological activity and for successful downstream analysis.

-

Facilitation of Protein Refolding: For proteins that are denatured or expressed as inclusion bodies, NDSB-256 can significantly aid in their refolding into a functionally active conformation.

-

Compatibility with Downstream Applications: Due to its non-detergent nature and ease of removal through dialysis, NDSB-256 is compatible with a variety of proteomics techniques, including mass spectrometry.

Quantitative Insights: The Impact of NDSB-256 on Protein Recovery and Activity

The efficacy of NDSB-256 and related non-detergent sulfobetaines has been demonstrated in several studies. The following tables summarize key quantitative data on protein refolding and solubilization.

| Protein | Condition | NDSB Concentration | Outcome |

| Denatured Egg White Lysozyme | Enzymatic Activity Restoration | 1 M NDSB-256 | 30% restoration of enzymatic activity |

| Reduced Hen Egg Lysozyme | In Vitro Renaturation Efficiency | 600 mM NDSB-256 | 60% restoration of enzymatic activity |

| Lysozyme | Solubility Enhancement | 0.75 M NDSB-195 | Nearly tripled protein solubility |

| Type II TGF-β Receptor | Refolding Yield from Solubilized Protein | 1 M NDSB-201 | 8-13 mg of purified protein from 50 mg starting material |

Experimental Protocols: Harnessing the Power of NDSB-256

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key proteomics experiments incorporating NDSB-256.

Protocol 1: NDSB-256-Assisted Extraction of Membrane Proteins for Mass Spectrometry

This protocol outlines the steps for extracting membrane proteins from cultured cells using a lysis buffer supplemented with NDSB-256, ensuring compatibility with downstream mass spectrometry analysis.

Materials:

-

Cell pellet

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5 M NDSB-256, Protease Inhibitor Cocktail

-

Dounce homogenizer or sonicator

-

Microcentrifuge

-

Bradford assay reagents

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Homogenization: Homogenize the cell suspension on ice using a Dounce homogenizer or by sonication.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate membrane protein solubilization.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Transfer the supernatant containing the solubilized proteins to a new tube. Determine the protein concentration using a Bradford assay.

-

Sample Preparation for Mass Spectrometry: Proceed with standard protocols for reduction, alkylation, and in-solution or in-gel digestion of the protein extract. The presence of NDSB-256 is generally compatible with these steps. For optimal results, consider a buffer exchange or dialysis step to remove NDSB-256 before mass spectrometry analysis, although it is often not strictly necessary due to its non-interfering nature.

Protocol 2: NDSB-256-Facilitated Refolding of Recombinant Proteins from Inclusion Bodies

This protocol describes a method for refolding denatured proteins from inclusion bodies with the aid of NDSB-256.

Materials:

-

Inclusion body pellet

-

Denaturation Buffer: 8 M Urea, 50 mM Tris-HCl (pH 8.0), 10 mM DTT

-

Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 M NDSB-256, 1 mM GSH, 0.1 mM GSSG

-

Dialysis tubing or centrifugal filter units

Procedure:

-

Solubilization of Inclusion Bodies: Resuspend the inclusion body pellet in Denaturation Buffer and incubate at room temperature with gentle agitation until the pellet is fully dissolved.

-

Clarification: Centrifuge the solubilized protein solution at 14,000 x g for 20 minutes at 4°C to remove any remaining insoluble material.

-

Protein Refolding by Dilution: Slowly add the denatured protein solution dropwise into a stirred, ice-cold Refolding Buffer. The final protein concentration should be in the range of 0.1-0.5 mg/mL.

-

Incubation: Allow the refolding reaction to proceed for 12-24 hours at 4°C with gentle stirring.

-

Removal of NDSB-256 and Concentration: Dialyze the refolded protein solution against a suitable buffer to remove NDSB-256 and other small molecules. Alternatively, use centrifugal filter units to concentrate the protein and perform buffer exchange.

-

Analysis of Refolded Protein: Assess the success of refolding by functional assays, SDS-PAGE, and other analytical techniques.

Visualizing the Workflow: NDSB-256 in Proteomics

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: NDSB-256 Protein Extraction Workflow.

Caption: NDSB-256 Protein Refolding Workflow.

Conclusion

NDSB-256 stands as a valuable and versatile reagent in the field of proteomics. Its ability to enhance protein solubilization, prevent aggregation, and facilitate refolding without the denaturing effects of traditional detergents makes it an indispensable tool for researchers and scientists. By incorporating NDSB-256 into their workflows, professionals in drug development and proteomics can achieve higher yields of soluble, functional proteins, paving the way for more accurate and insightful analyses. The detailed protocols and visual workflows provided in this guide serve as a comprehensive resource for the successful application of NDSB-256 in unlocking the complexities of the proteome.

References

Methodological & Application

Application Notes and Protocols for NDSB-256 in Membrane Protein Extraction

For Researchers, Scientists, and Drug Development Professionals